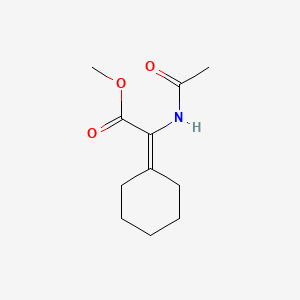
Acetic acid, (acetylamino)cyclohexylidene-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (acetylamino)cyclohexylidene-, methyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by its unique structure, which includes an acetylamino group attached to a cyclohexylidene ring, with a methyl ester functional group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (acetylamino)cyclohexylidene-, methyl ester can be achieved through various methods. One common method is the Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, typically sulfuric acid . The general reaction is as follows:
RCOOH+R’OH→RCOOR’+H2O
In this case, the carboxylic acid and alcohol are chosen to yield the desired ester.
Industrial Production Methods
Industrial production of esters often involves similar esterification reactions but on a larger scale. The process may include additional steps for purification and separation to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (acetylamino)cyclohexylidene-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide (NaOH) to yield a carboxylate salt and alcohol.
Reduction: Typically involves LiAlH4 in an anhydrous solvent.
Major Products Formed
Hydrolysis: Produces acetic acid and the corresponding alcohol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (acetylamino)cyclohexylidene-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (acetylamino)cyclohexylidene-, methyl ester involves its interaction with specific molecular targets. For example, it may undergo nucleophilic acyl substitution reactions, where the ester group is attacked by nucleophiles, leading to the formation of various products . The exact molecular pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another common ester with similar properties but different structure.
Methyl butyrate: An ester with a pleasant odor, used in flavorings and fragrances.
Ethyl cyclohexylideneacetate: A structurally similar compound with different functional groups.
Uniqueness
Acetic acid, (acetylamino)cyclohexylidene-, methyl ester is unique due to its specific structure, which includes an acetylamino group and a cyclohexylidene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
85093-69-2 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 2-acetamido-2-cyclohexylideneacetate |
InChI |
InChI=1S/C11H17NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7H2,1-2H3,(H,12,13) |
InChI Key |
HSIRFWFWHDVJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C1CCCCC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















